molecular formula C18H13ClFNO4 B2949199 Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate CAS No. 887888-33-7

Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate

Cat. No. B2949199
CAS RN: 887888-33-7
M. Wt: 361.75
InChI Key: QISTZPVFAGLHOC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

The synthesis of benzofuran derivatives, including Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate, involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This results in the formation of ethyl 5-nitrobenzofuran-2-carboxylate in good yields and purity .


Molecular Structure Analysis

Benzofuran is a heterocyclic compound that is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds can be constructed using novel methods such as a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .

Scientific Research Applications

Natural Product Synthesis

Benzofuran compounds, such as Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate, are key structural units in various biologically active natural medicines and synthetic chemical raw materials . They are used in the total synthesis of natural products containing benzofuran rings . The one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI 2, and reductive desulfurization of the resulting product is a key step .

Anticancer Activity

Some substituted benzofurans have shown significant anticancer activities . For instance, compound 36, which may contain a benzofuran ring, has demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran compounds have been found to exhibit strong antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.

Anti-oxidative Activity

Benzofuran derivatives have also been found to possess anti-oxidative activities . This property can be harnessed in the development of drugs for diseases caused by oxidative stress.

Anti-viral Activity

Certain benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Drug Prospects

Due to their diverse pharmacological activities, benzofuran derivatives have attracted much attention as potential drug lead compounds . For instance, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Chemical Synthesis

Benzofuran derivatives are used in the synthesis of complex benzofuran compounds . A unique free radical cyclization cascade is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Quantum Tunneling

Proton quantum tunneling is another method used in the construction of benzofuran rings . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .

Future Directions

Benzofuran compounds, including Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

properties

IUPAC Name

ethyl 3-[(2-chloro-6-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO4/c1-2-24-18(23)16-15(10-6-3-4-9-13(10)25-16)21-17(22)14-11(19)7-5-8-12(14)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISTZPVFAGLHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxylate

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